molecular formula C17H14N2O2 B14235989 2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide CAS No. 345368-62-9

2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide

Cat. No.: B14235989
CAS No.: 345368-62-9
M. Wt: 278.30 g/mol
InChI Key: MNPRCCIQLFSPKM-UHFFFAOYSA-N
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Description

2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide is an organic compound with significant interest in various scientific fields. This compound features a cyano group, a hydroxyphenyl group, and a methylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide typically involves the reaction of 4-hydroxybenzaldehyde with 3-methylaniline in the presence of a base, followed by the addition of a cyano group. The reaction conditions often include solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.

    Reduction: Formation of 2-amino-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide
  • 2-cyano-3-(4-chlorophenyl)-N-(3-methylphenyl)prop-2-enamide
  • 2-cyano-3-(4-nitrophenyl)-N-(3-methylphenyl)prop-2-enamide

Uniqueness

2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide is unique due to the presence of the hydroxy group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various chemical and biological applications.

Properties

CAS No.

345368-62-9

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide

InChI

InChI=1S/C17H14N2O2/c1-12-3-2-4-15(9-12)19-17(21)14(11-18)10-13-5-7-16(20)8-6-13/h2-10,20H,1H3,(H,19,21)

InChI Key

MNPRCCIQLFSPKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N

Origin of Product

United States

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